molecular formula C20H38 B023887 Neophytadiene CAS No. 504-96-1

Neophytadiene

Cat. No. B023887
CAS RN: 504-96-1
M. Wt: 278.5 g/mol
InChI Key: NIDGCIPAMWNKOA-UHFFFAOYSA-N
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Description

Neophytadiene is a diterpene found in various plants . It has a molecular formula of C20H38 and a molecular weight of 278.5157 . It is also known by other names such as 7,11,15-Trimethyl-3-methylenehexadec-1-ene .


Synthesis Analysis

Neophytadiene has been isolated from marine algae Turbinaria ornata . It has also been associated with the farnesyl pyrophosphate synthase gene in Pogostemon cablin .


Molecular Structure Analysis

The IUPAC Standard InChI for Neophytadiene is InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Neophytadiene has been studied for its anti-inflammatory potential. It was found to inhibit the production of nitric oxide and inflammatory cytokines TNF-α, IL-6, and IL-10 both in vitro and in vivo conditions .


Physical And Chemical Properties Analysis

Neophytadiene has a density of 0.8±0.1 g/cm3, a boiling point of 344.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C .

Mechanism of Action

Target of Action

Neophytadiene, a diterpene found in the methanolic extracts of Crataeva nurvala and Blumea lacera , primarily targets the GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission .

Mode of Action

Neophytadiene interacts with its targets, the GABA receptors, in a way that is similar to the benzodiazepine family . It acts as a positive allosteric modulator on GABA A receptors, increasing the opening of the Cl- channel . This action hyperpolarizes neurons, reducing their excitability .

Biochemical Pathways

Neophytadiene affects several biochemical pathways. It significantly inhibits the production of nitric oxide (NO) and inflammatory cytokines such as TNF-α, IL-6, and IL-10 . It also modulates the expression of TNF-α, IL1β, NF-κB, iNOS, PI3k/Akt, and MAPK in heart tissue . These pathways are critical in inflammation and neurological disorders .

Pharmacokinetics

It is known that the compound is administered orally in doses ranging from 01 to 10 mg/kg . The effects of Neophytadiene were observed in behavioral tests, suggesting that it is bioavailable and can cross the blood-brain barrier .

Result of Action

Neophytadiene exhibits anxiolytic-like activity and anticonvulsant actions . In behavioral tests, it showed anxiolytic-like activity only at a high dose (10 mg/kg) in the elevated plus-maze and hole-board tests . It also showed anticonvulsant actions in the 4-aminopyridine and pentylenetetrazole-induced seizures test . It had no sedative or locomotor effects .

Action Environment

The action of Neophytadiene can be influenced by environmental factors. For instance, the presence of inhibitors such as flumazenil can abolish the anxiolytic-like and anticonvulsant effects of Neophytadiene

properties

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGCIPAMWNKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964657
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neophytadiene

CAS RN

504-96-1
Record name Neophytadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOPHYTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOPHYTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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